5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole
Overview
Description
5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole is a complex organic compound characterized by its unique structural features, including a butoxy group, a chlorobenzyl ether, and a methoxyphenyl group attached to a tetrahydroisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole typically involves multiple steps:
Formation of the Tetrahydroisoxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the tetrahydroisoxazole ring. This can be achieved through reactions such as the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions, where a suitable butyl halide reacts with an alcohol precursor.
Attachment of the Chlorobenzyl Ether: The chlorobenzyl ether moiety is typically introduced through etherification reactions, where 4-chlorobenzyl chloride reacts with a phenolic compound.
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and butoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorobenzyl ether, potentially converting it to a benzyl alcohol derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include benzyl alcohol derivatives.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications.
Industry
In materials science, the compound could be used in the design of novel polymers or as a precursor for the synthesis of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorobenzyl ether and methoxyphenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the tetrahydroisoxazole ring could participate in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
5-Butoxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole: Similar structure but with a fluorine atom instead of chlorine.
5-Butoxy-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole: Similar structure but with a bromine atom instead of chlorine.
5-Butoxy-3-{4-[(4-methylbenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorobenzyl ether and methoxyphenyl groups, along with the butoxy and tetrahydroisoxazole moieties, provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
5-butoxy-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-methyl-1,2-oxazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO4/c1-4-5-12-26-22-14-19(24(2)28-22)17-8-11-20(21(13-17)25-3)27-15-16-6-9-18(23)10-7-16/h6-11,13,19,22H,4-5,12,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCZNVKVMRSVEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(N(O1)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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